![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Overview
Description
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Scientific Research Applications
Neuropharmacology: GABA Analogue Development
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief inhibitory neurotransmitter in the mammalian central nervous system . The structural rigidity of this compound offers potential advantages in terms of potency and selectivity towards GABA receptors, which could lead to the development of new neuropharmacological agents.
Anti-HIV Research: Integrase Inhibitor Synthesis
Research has been conducted on derivatives of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid for their potential use as HIV integrase inhibitors . These inhibitors are crucial in the fight against HIV/AIDS as they prevent the integration of viral DNA into the host genome, thereby blocking the replication of the virus.
Medicinal Chemistry: Local Anesthetic Development
The compound’s derivatives have been utilized in the design of local anesthetics like rodocaine . The unique structure of the compound provides a framework for developing anesthetics with potentially improved efficacy and reduced side effects.
Bone Health: Bone Resorption Inhibitors
In the field of bone health, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid has been used to design inhibitors of bone resorption . These inhibitors can play a significant role in treating diseases like osteoporosis by preventing the loss of bone mass.
Cardiovascular Research: Nitric Oxide Synthase Inhibition
The compound has shown utility in the synthesis of nitric oxide synthase inhibitors . These inhibitors have applications in cardiovascular research, potentially leading to treatments for conditions associated with excessive nitric oxide production.
Organic Synthesis: Conformational Studies
Due to its three-dimensional scaffold, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is of interest in organic synthesis for conformational studies . Understanding the conformational properties of such compounds can aid in the design of more efficient synthetic pathways and novel molecules with desired biological activities.
Enantioselective Synthesis: Chiral Building Blocks
The compound’s structure is beneficial for the synthesis of enantiopure dihydropyranones, which are valuable chiral building blocks in the synthesis of various bioactive molecules . This application is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy.
Catalysis: Ligand Design
In catalysis, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can be used to design ligands for asymmetric synthesis . These ligands can enhance the selectivity and efficiency of catalytic reactions, which is crucial for producing compounds with high purity.
properties
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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